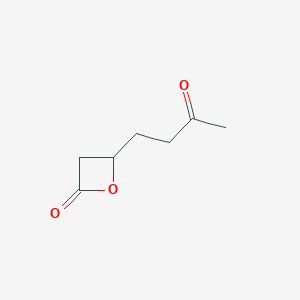
4-(3-Oxobutyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxobutyl)oxetan-2-one is a cyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. It is a five-membered ring with a ketone and ester functional group, making it an interesting molecule for chemical synthesis and biological studies. In
Applications De Recherche Scientifique
4-(3-Oxobutyl)oxetan-2-one has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-tumor agents and anti-inflammatory drugs. Additionally, the unique structure of 4-(3-Oxobutyl)oxetan-2-one has led to its use in the development of new materials with interesting properties, such as shape-memory polymers.
Mécanisme D'action
The mechanism of action of 4-(3-Oxobutyl)oxetan-2-one is not fully understood, but it is believed to interact with enzymes and proteins in biological systems through the carbonyl functional group. This interaction may lead to changes in the conformation and activity of these biomolecules, ultimately resulting in physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Oxobutyl)oxetan-2-one has a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-Oxobutyl)oxetan-2-one is its unique structure, which makes it a useful starting material for the synthesis of biologically active compounds and materials. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in water may limit its use in certain biological experiments.
Orientations Futures
There are many potential future directions for the study of 4-(3-Oxobutyl)oxetan-2-one. One area of interest is the development of new materials with unique properties based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of new derivatives of 4-(3-Oxobutyl)oxetan-2-one may lead to the discovery of new compounds with improved properties and biological activity.
Méthodes De Synthèse
The synthesis of 4-(3-Oxobutyl)oxetan-2-one is typically achieved through the reaction of ethyl acetoacetate with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. This reaction leads to the formation of the intermediate 4-bromobutyl-3-oxobutanoate, which is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield 4-(3-Oxobutyl)oxetan-2-one.
Propriétés
Numéro CAS |
153333-40-5 |
|---|---|
Nom du produit |
4-(3-Oxobutyl)oxetan-2-one |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
4-(3-oxobutyl)oxetan-2-one |
InChI |
InChI=1S/C7H10O3/c1-5(8)2-3-6-4-7(9)10-6/h6H,2-4H2,1H3 |
Clé InChI |
WBTWUBDNRGFYBK-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1CC(=O)O1 |
SMILES canonique |
CC(=O)CCC1CC(=O)O1 |
Synonymes |
2-Oxetanone, 4-(3-oxobutyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



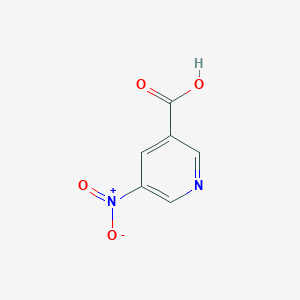
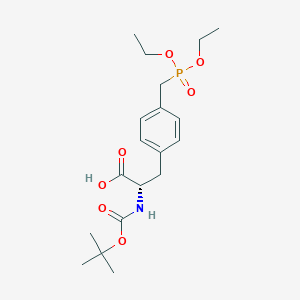
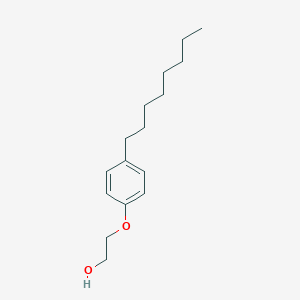
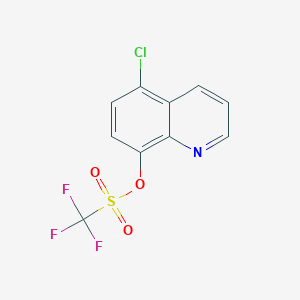
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
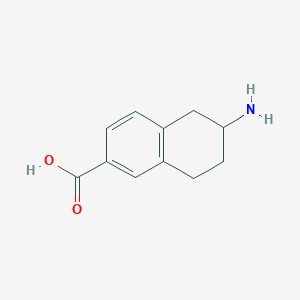
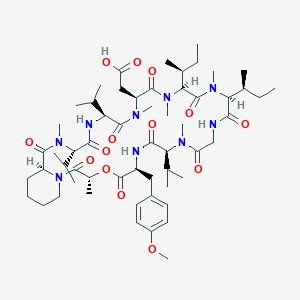
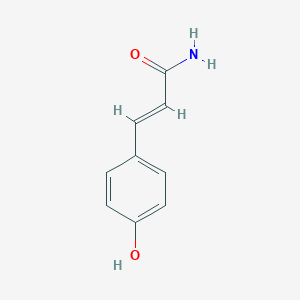


![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)


![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)